(-)-beta-Tocotrienol analytical standard provided with w/w absolute assay, to be used for quantitative titration.
β-Tocotrienol is a naturally occurring forms of vitamin E commonly found in cereals such as whole wheat flour.
Beta-tocotrienol is a tocotrienol that is chroman-6-ol substituted by methyl groups at positions 2, 5 and 8 and a farnesyl chain at position 2. It has been isolated from various cultivars of wheat. It has a role as a plant metabolite. It is a tocotrienol and a vitamin E.
beta-Tocotrienol
CAS No.: 490-23-3
VCID: VC21335610
Molecular Formula: C28H42O2
Molecular Weight: 410.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
Beta-Tocotrienol is a member of the tocotrienol family, which is part of the broader vitamin E group. Tocotrienols are known for their potent antioxidant properties and have been studied extensively for their potential health benefits, including anti-cancer effects and skin health improvements. Beta-Tocotrienol, in particular, has shown promising results in various research studies. Anti-Cancer EffectsResearch has highlighted the anti-cancer potential of beta-Tocotrienol. It exhibits a more potent anti-proliferative effect compared to gamma-Tocotrienol, particularly in breast cancer cell lines . The tocotrienol-rich fraction (TRF), which includes beta-Tocotrienol, has been shown to induce apoptosis in various cancer cells, including breast cancer cells (MDA-MB-231 and MCF7) . Table 1: Anti-Cancer Effects of TocotrienolsTable 2: Effects of Tocotrienols on Skin Health |
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CAS No. | 490-23-3 |
Product Name | beta-Tocotrienol |
Molecular Formula | C28H42O2 |
Molecular Weight | 410.6 g/mol |
IUPAC Name | (2R)-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |
Standard InChI | InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1 |
Standard InChIKey | FGYKUFVNYVMTAM-WAZJVIJMSA-N |
Isomeric SMILES | CC1=CC(=C(C2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C)O |
SMILES | CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O |
Canonical SMILES | CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O |
Melting Point | 25°C |
Physical Description | Solid |
Synonyms | (2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-2H-1-benzopyran-6-ol; 5,8-Dimethyltocotrienol |
PubChem Compound | 5282348 |
Last Modified | Aug 15 2023 |
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